

(4-Phthalimidomethylphenyl)boronic acid pinacol ester CAS 138500-87-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-
Phthalimidomethylphenyl)boronic
acid pinacol ester

Cat. No.: B145308

[Get Quote](#)

An In-depth Technical Guide to **(4-Phthalimidomethylphenyl)boronic acid pinacol ester**
CAS Number: 138500-87-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-
Phthalimidomethylphenyl)boronic acid pinacol ester**, a key building block in modern
organic synthesis and medicinal chemistry. This document details its physicochemical
properties, synthesis, purification, applications, and reactivity, supported by experimental
protocols and graphical representations of key processes.

Physicochemical and Structural Information

(4-Phthalimidomethylphenyl)boronic acid pinacol ester is an organic compound widely
utilized as a versatile intermediate.^{[1][2]} The phthalimid group provides a protected form of a
primary amine, while the boronic acid pinacol ester is a stable and efficient partner in
palladium-catalyzed cross-coupling reactions.

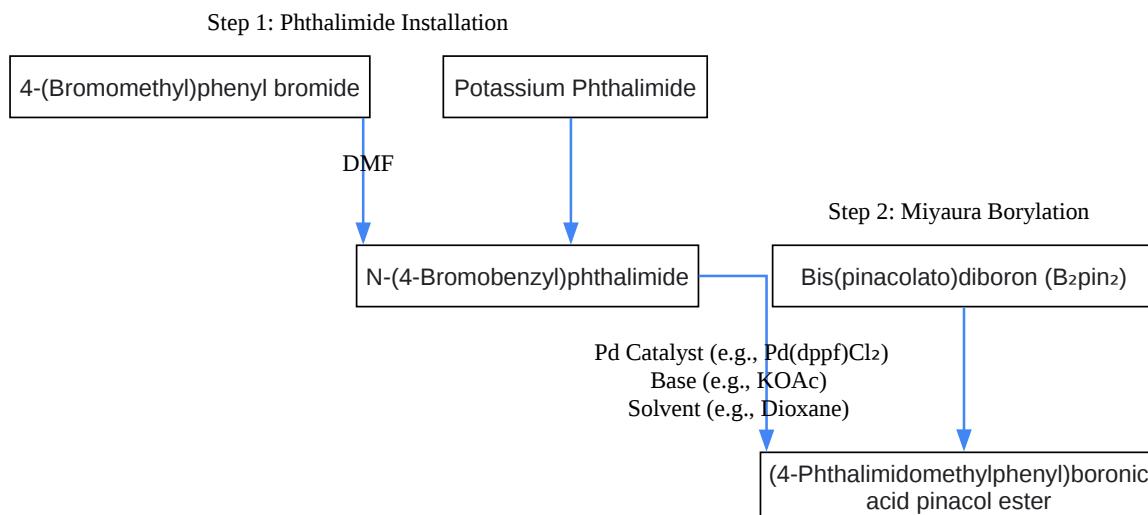
Chemical Structure

- IUPAC Name: 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione^[3]

- Synonyms: 4-(Phthalimidomethyl)benzeneboronic acid, pinacol ester; 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione[3][4]

Physicochemical Properties

The quantitative properties of the compound are summarized in the table below.


Property	Value	Source(s)
CAS Number	138500-87-5	[1][3][5]
Molecular Formula	C ₂₁ H ₂₂ BNO ₄	[1][3]
Molecular Weight	363.21 g/mol	[1][4][5]
Melting Point	155-158 °C	[5]
166-171 °C	[4]	
Boiling Point	504 °C at 760 mmHg	
Density	1.23 g/cm ³	
Appearance	Solid	
Storage Temperature	Keep Cold / 2-8°C	[5][6]

Synthesis and Purification

The synthesis of arylboronic acid pinacol esters is well-established, with the Miyaura borylation reaction being a prominent method. This involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).[7]

General Synthesis Workflow

The synthesis of the title compound typically starts from 4-(bromomethyl)phenyl bromide, which is first reacted with potassium phthalimide to introduce the protected amine functionality. The resulting aryl bromide is then subjected to a Miyaura borylation reaction.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Miyaura Borylation

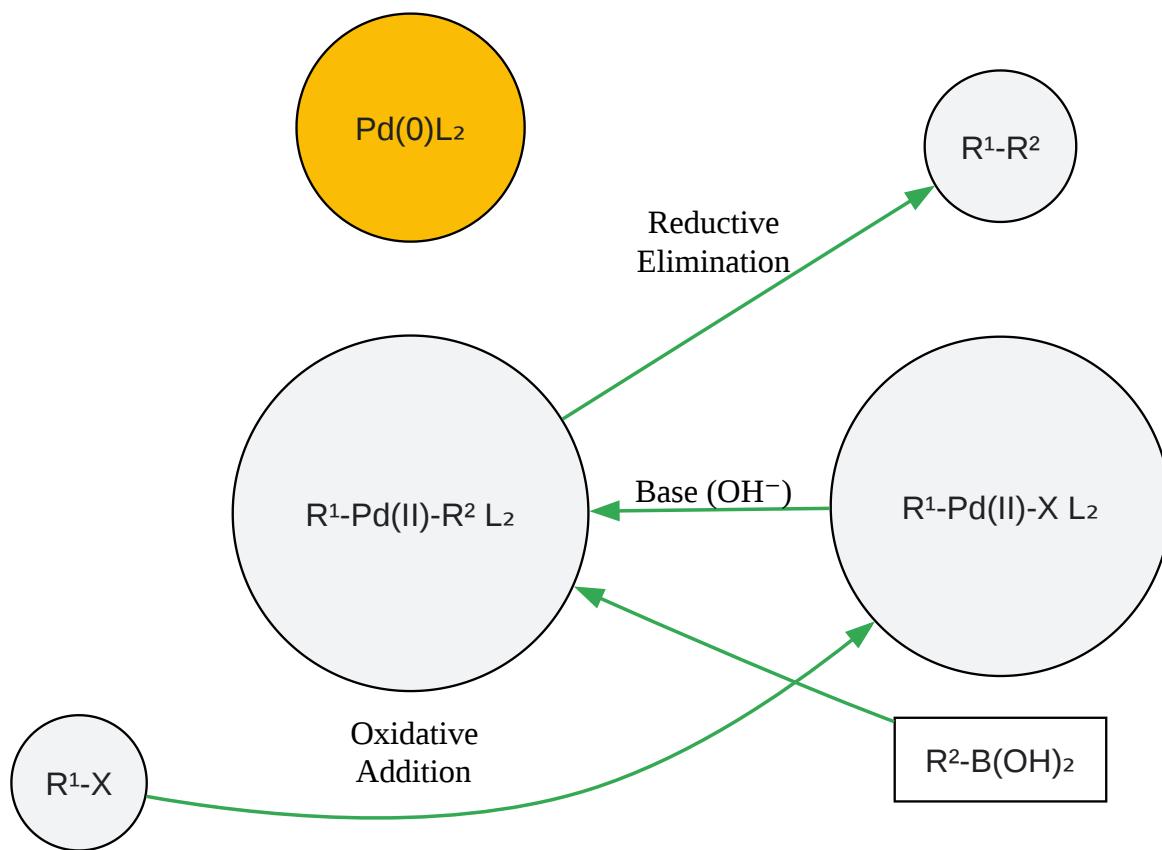
This protocol is a representative example based on standard Miyaura borylation conditions.[\[7\]](#)

- Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add N-(4-bromobenzyl)phthalimide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
- Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Degas the mixture by bubbling argon through it for 15-20 minutes.
- Catalyst Introduction: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 0.03 equiv).

- Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.[\[8\]](#)

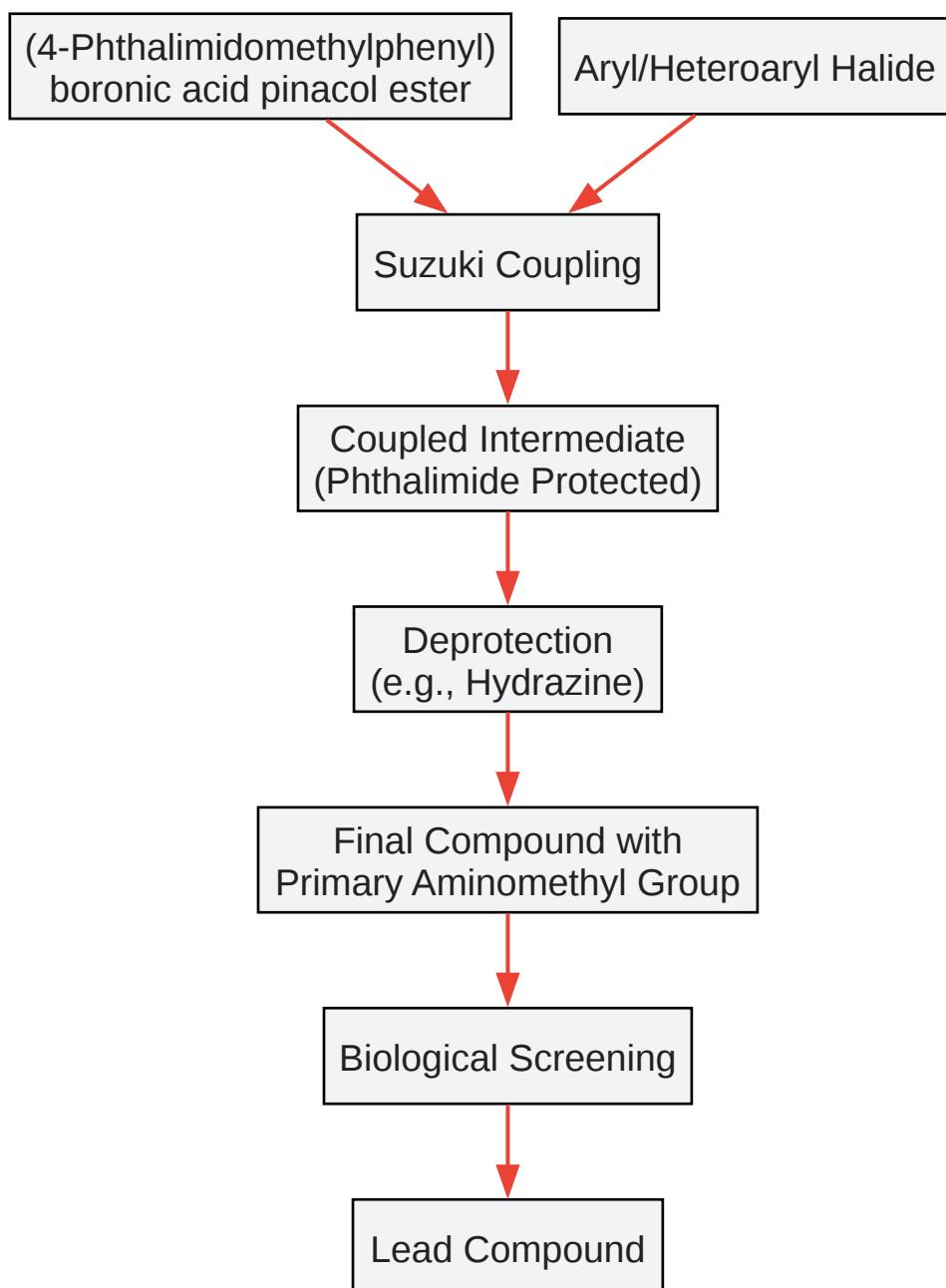

- Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol). The compound should be soluble in the hot solvent but sparingly soluble at room temperature or below.
- Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
- Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.
- Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold solvent.
- Drying: Dry the purified crystals under vacuum to remove residual solvent.

Applications in Research and Development

The primary utility of **(4-Phthalimidomethylphenyl)boronic acid pinacol ester** stems from its bifunctional nature, making it a valuable building block in several areas.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a staple reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures.^[9] The pinacol ester provides enhanced stability compared to the free boronic acid, making it easier to handle and store.^[10] During the reaction, the ester is hydrolyzed in situ under basic conditions to generate the active boronic acid species necessary for the catalytic cycle.^[10]



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Medicinal Chemistry and Drug Discovery

The phthalimide group serves as a common protecting group for a primary amine. After its incorporation into a larger molecule via the boronic ester handle, the phthalimide can be readily deprotected (e.g., using hydrazine) to reveal a primary aminomethyl group. This functionality is a key pharmacophore in many biologically active molecules. Boronic acids and their derivatives are themselves a class of compounds with significant biological applications.[11][12]

[Click to download full resolution via product page](#)

Caption: Logical workflow for application in drug discovery.

Advanced Materials Science

Recent research has demonstrated the use of phenylboronic acid pinacol ester (PBAP) to functionalize hyaluronic acid, creating reactive oxygen species (ROS)-responsive nanoparticles.[\[13\]](#) These smart materials can release encapsulated drugs, like curcumin, in the inflammatory and high-ROS microenvironment characteristic of diseases such as periodontitis, showcasing potential for targeted drug delivery systems.[\[13\]](#)

Reactivity and Stability

Stability

Pinacol esters of boronic acids are generally favored over free boronic acids due to their improved stability towards air and moisture, and their ease of purification via chromatography.[\[7\]](#) They are typically stable solids that can be stored for extended periods under appropriate conditions (cool and dry).[\[5\]](#)

Reactivity and Hydrolysis

The key reactivity of this compound lies in the carbon-boron bond. While more stable than the corresponding boronic acid, the pinacol ester is susceptible to hydrolysis, a reaction that cleaves the pinacol group to form the free boronic acid.[\[14\]](#)[\[15\]](#)

- **Hydrolysis Conditions:** This process is often slow in neutral water but is accelerated under acidic or basic conditions.[\[10\]](#)[\[16\]](#) The rate of hydrolysis is also influenced by substituents on the phenyl ring.[\[16\]](#)
- **Implications for Analysis:** The facile hydrolysis can pose a challenge for analytical techniques like reverse-phase HPLC, as the ester may degrade on the column, leading to inaccurate purity assessments.[\[9\]](#)[\[15\]](#) Specialized methods, such as using non-aqueous diluents and highly basic mobile phases, may be required for accurate analysis.[\[15\]](#)
- **Role in Suzuki Coupling:** This hydrolysis is, however, a productive and necessary step in the Suzuki-Miyaura reaction, as the free boronic acid (or its boronate anion form) is the active species in the transmetalation step of the catalytic cycle.[\[10\]](#)

Safety Information

- Hazard Classification: Classified as an irritant.[5]
- General Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
- Spills: In case of a spill, local authorities should be advised if it cannot be contained.[17]

This guide is intended for research and development purposes only and should not be used for diagnostic or therapeutic applications.[1] Users should consult the relevant Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. CAS RN 138500-87-5 | Fisher Scientific [fishersci.co.uk]
- 3. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)isoindoline-1,3-dione | C21H22BNO4 | CID 2773565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 138500-87-5 Cas No. | 4-(Phthalimidomethyl)benzeneboronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 5. (4-Phthalimidomethylphenyl)boronic acid pinacol ester | C21H22BNO4 - BuyersGuideChem [buyersguidechem.com]
- 6. 4-(Hydroxymethyl)phenylboronic acid pinacol ester 97 302348-51-2 [sigmaaldrich.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- To cite this document: BenchChem. [(4-Phthalimidomethylphenyl)boronic acid pinacol ester CAS 138500-87-5]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145308#4-phthalimidomethylphenyl-boronic-acid-pinacol-ester-cas-138500-87-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com